molecular formula C13H14O2 B14336698 Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate CAS No. 94727-95-4

Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate

Katalognummer: B14336698
CAS-Nummer: 94727-95-4
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: KRYISMMWYYYRPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring substituted with a phenyl group and a carboxylate ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate involves the reaction of 2-phenylcycloprop-2-en-1-one with phenylmagnesium bromide, followed by hydrolysis with perchloric acid . This reaction proceeds through the formation of a Grignard reagent, which then reacts with the cyclopropane ketone to form the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Wissenschaftliche Forschungsanwendungen

Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclopropane ring, phenyl group, and carboxylate ester group This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds

Eigenschaften

CAS-Nummer

94727-95-4

Molekularformel

C13H14O2

Molekulargewicht

202.25 g/mol

IUPAC-Name

prop-2-enyl 2-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C13H14O2/c1-2-8-15-13(14)12-9-11(12)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2

InChI-Schlüssel

KRYISMMWYYYRPR-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC(=O)C1CC1C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.